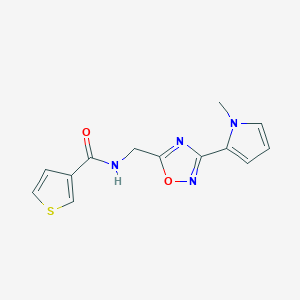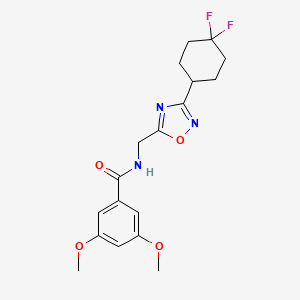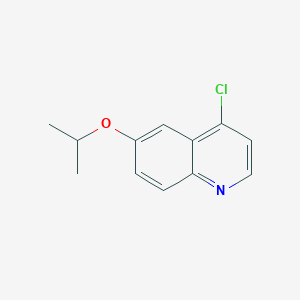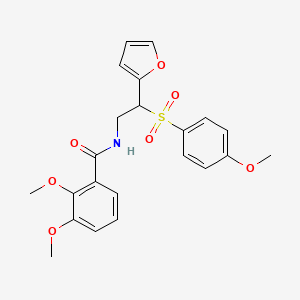![molecular formula C12H13BrS B2974107 3-Bromo-5-(tert-butyl)benzo[b]thiophene CAS No. 1780644-81-6](/img/structure/B2974107.png)
3-Bromo-5-(tert-butyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(tert-butyl)benzo[b]thiophene is a chemical compound with the formula C₁₂H₁₃BrS. It has a molecular weight of 269.2006 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[b]thiophene core with a bromine atom at the 3-position and a tert-butyl group at the 5-position .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 327.7±22.0 °C, and its predicted density is 1.374±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Synthetic Processes : 3-Bromo-5-(tert-butyl)benzo[b]thiophene derivatives have been synthesized using various methods, including bromocyclization of alkynes and palladium-catalyzed cross-couplings, demonstrating their versatility in organic synthesis (Tréguier et al., 2014). Another approach involves the reaction of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(Phenylsulfonylmethyl)benzo[b]thiophene carbanions for synthesizing benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).
Characterization and Molecular Diversity : The synthesized compounds are characterized using techniques like 1H NMR and are noted for their molecular diversity. This is evident in the formation of various substituted benzo[b]thiophene derivatives, allowing for a broad range of applications in different fields of chemistry (Jian-bin, 2012).
Biological and Medicinal Applications
- Antitubulin Agents : Certain derivatives of this compound have shown potential as antitubulin agents, which can have implications in cancer therapy. For example, compound 5m demonstrated submicromolar cytotoxic activity against specific cell lines (Tréguier et al., 2014).
Material Science and Electronic Applications
- Building Blocks for Molecular Electronics : Aryl bromides derived from this compound are used as building blocks for molecular wires in electronics, demonstrating the compound's relevance in the field of material science and electronics (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
3-bromo-5-tert-butyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDJRXZHABERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide](/img/structure/B2974028.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)


![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2974036.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)

![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2974041.png)
![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)
![N'-[1-(2-Methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2974045.png)
